molecular formula C8H9ClN2O2 B15364094 Methyl 2-amino-2-(4-chloro-2-pyridyl)acetate

Methyl 2-amino-2-(4-chloro-2-pyridyl)acetate

Cat. No.: B15364094
M. Wt: 200.62 g/mol
InChI Key: MZBCTMQUBMODBW-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chloropyridin-2-yl)acetate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of methyl 2-amino-2-(4-chloropyridin-2-yl)acetate typically begins with 4-chloropyridine as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including nucleophilic substitution and esterification.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: Methyl 2-amino-2-(4-chloropyridin-2-yl)acetate can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions at the pyridine ring or the amino group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents on the pyridine ring or amino group.

Scientific Research Applications

Chemistry: Methyl 2-amino-2-(4-chloropyridin-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has applications in biological studies, including the development of new drugs and biologically active agents. Medicine: It is used in the pharmaceutical industry for the synthesis of therapeutic compounds. Industry: The compound finds use in various industrial applications, including the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(4-chloropyridin-2-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

  • 4-Chloropyridine: A pyridine derivative without the amino group.

  • 2-Amino-2-(4-chloropyridin-2-yl)acetic acid: A related compound without the methyl ester group.

  • Methyl 2-amino-2-(3-chloropyridin-2-yl)acetate: A structural isomer with the chlorine atom at a different position on the pyridine ring.

Uniqueness: Methyl 2-amino-2-(4-chloropyridin-2-yl)acetate is unique due to its specific substitution pattern, which influences its reactivity and applications.

This comprehensive overview highlights the importance and versatility of methyl 2-amino-2-(4-chloropyridin-2-yl)acetate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-amino-2-(4-chloropyridin-2-yl)acetate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)7(10)6-4-5(9)2-3-11-6/h2-4,7H,10H2,1H3

InChI Key

MZBCTMQUBMODBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=NC=CC(=C1)Cl)N

Origin of Product

United States

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